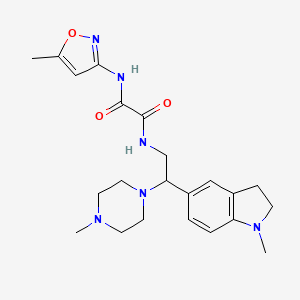

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

This compound is a synthetic small molecule characterized by a complex oxalamide backbone with substituted indoline, piperazine, and isoxazole moieties.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-15-12-20(25-31-15)24-22(30)21(29)23-14-19(28-10-8-26(2)9-11-28)16-4-5-18-17(13-16)6-7-27(18)3/h4-5,12-13,19H,6-11,14H2,1-3H3,(H,23,29)(H,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIDSPWMVPPRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound with a complex molecular structure characterized by its unique functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 449.60 g/mol. It belongs to the oxalamide class, which is known for diverse biological activities. The compound's structure includes an indoline moiety, a piperazine derivative, and an isoxazole ring, contributing to its potential interactions with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C26H35N5O2 |

| Molecular Weight | 449.60 g/mol |

| CAS Number | 922557-86-6 |

Research indicates that compounds similar to N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. For instance, oxalamides have been reported to act as inhibitors for certain deacetylases, which play roles in regulating gene expression and cellular metabolism.

Case Studies and Research Findings

- SIRT6 Inhibition : A related study on SIRT6 inhibitors demonstrated that compounds containing piperazine structures exhibited significant inhibitory activity against SIRT6, with IC50 values around 4.93 μM. This suggests that the piperazine component in our compound may confer similar inhibitory properties, potentially impacting metabolic disorders such as diabetes .

- Antitumor Activity : Preliminary studies on oxalamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. The presence of the isoxazole ring is hypothesized to enhance the compound's interaction with cancer-related pathways, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : Some derivatives of indoline compounds have been associated with neuroprotective effects, suggesting that our compound could also exhibit similar properties, potentially aiding in the treatment of neurodegenerative diseases .

Potential Applications

The distinct structural features of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suggest various therapeutic applications:

- Cancer Therapy : Due to its potential antitumor activity.

- Metabolic Disorders : As a SIRT6 inhibitor, it may be useful in managing diabetes.

- Neurological Disorders : Possible neuroprotective properties warrant exploration for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, pharmacological data (e.g., IC50 values, binding affinities), or mechanistic studies.

Hypothetical Structural Analogs (Based on Moieties):

| Compound Name/ID | Core Structure Differences | Potential Functional Impact |

|---|---|---|

| Target Compound | Indoline + Piperazine + Isoxazole + Oxalamide | Likely multi-target or kinase inhibition |

| Compound A (e.g., Sunitinib analog) | Indoline + Piperazine (no isoxazole) | VEGFR/PDGFR inhibition |

| Compound B (e.g., COX-2 inhibitor) | Isoxazole + Sulfonamide | Cyclooxygenase-2 selectivity |

Key Limitations Due to Missing Evidence:

- Structural Data: No crystallographic data (e.g., from SHELX-refined structures) to compare binding modes or conformational stability.

- Pharmacological Data: No IC50, bioavailability, or toxicity metrics for benchmarking.

- Mechanistic Insights: No evidence of target validation (e.g., kinase assays, receptor binding).

Critical Analysis of Evidence Gaps

The provided SHELX paper describes software for crystallographic refinement, which could theoretically be used to determine the compound’s crystal structure. However, without access to:

- Peer-reviewed studies on the compound’s synthesis or activity,

- Comparative pharmacological datasets, or

Recommendations for Further Inquiry

To address the query adequately, the following evidence types would be required:

Primary Research Articles : Detailing the compound’s synthesis, target profiling, and SAR (structure-activity relationship) studies.

Comparative Pharmacological Data : Tables of IC50 values, selectivity indices, or pharmacokinetic parameters against analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.